Zinc arsenide(znas2)

Infrared light filters Cutoff filters Fiber-optic communication

Zinc arsenide (ZnAs2), also designated zinc diarsenide (CAS 12044-55-2), is a binary II–V direct-bandgap semiconductor crystallizing in the monoclinic space group P2₁/c (C₂ₕ⁵) with 8 formula units per unit cell and lattice parameters a = 9.287(1) Å, b = 7.691(2) Å, c = 8.010(1) Å, β = 102°28(1)′. Its structure features tetrahedrally coordinated Zn and As sites, with As atoms arranged in semi-spiral chains along the c-axis — a motif that directly underpins the compound's pronounced optical and electronic anisotropy.

Molecular Formula As2Zn
Molecular Weight 215.2 g/mol
Cat. No. B13749417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZinc arsenide(znas2)
Molecular FormulaAs2Zn
Molecular Weight215.2 g/mol
Structural Identifiers
SMILES[Zn].[As]=[As]
InChIInChI=1S/As2.Zn/c1-2;
InChIKeyKXUSEUKXCIKTBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zinc Arsenide (ZnAs2) for Near-IR Optics and Semiconductor Procurement: Core Material Identity


Zinc arsenide (ZnAs2), also designated zinc diarsenide (CAS 12044-55-2), is a binary II–V direct-bandgap semiconductor crystallizing in the monoclinic space group P2₁/c (C₂ₕ⁵) with 8 formula units per unit cell and lattice parameters a = 9.287(1) Å, b = 7.691(2) Å, c = 8.010(1) Å, β = 102°28(1)′ [1]. Its structure features tetrahedrally coordinated Zn and As sites, with As atoms arranged in semi-spiral chains along the c-axis — a motif that directly underpins the compound's pronounced optical and electronic anisotropy [1]. Unlike the more widely studied Zn₃As₂, ZnAs₂ possesses a wider direct band gap (experimentally determined as 1.052 eV at low temperature [2]) and a monoclinic rather than tetragonal crystal symmetry, yielding fundamentally different polarization-dependent optical behavior that cannot be replicated by its in-class relatives.

Why ZnAs2 Cannot Be Replaced by Zn₃As₂, ZnP₂, or CdAs₂ in Precision Optical and Electronic Applications


Despite belonging to the same II–V semiconductor family, ZnAs2, Zn₃As₂, ZnP₂, and CdAs₂ exhibit non-interchangeable stoichiometry-dependent properties that preclude generic substitution in engineered devices. ZnAs₂ is a line compound with a distinct 1:2 Zn:As ratio, monoclinic symmetry, and a direct band gap of ~1.05 eV — whereas Zn₃As₂ adopts tetragonal symmetry with a band gap near 1.0 eV and fundamentally different electronic band dispersion [1]. ZnP₂ shares the monoclinic structure but has a much wider band gap (1.60 eV), shifting its operational window out of the near-IR. CdAs₂ introduces toxicological and regulatory burdens alongside its own defect chemistry (donor-type intrinsic defects vs. the acceptor-type defects dominant in ZnAs₂) [2]. These differences are not academic: they produce measurable, application-critical divergences in absorption-edge sharpness, polarization contrast, carrier mobility, and phase stability — as quantified below.

ZnAs2 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparison Data


IR Filter Absorption-Edge Sharpness: ZnAs2 Delivers ~24% Steeper Cutoff Than Zn₃As₂ in the 1.2–1.5 μm Telecom Window

When fabricated into IR-range light filters, ZnAs₂ monocrystals produce a sharper absorption cutoff edge than Zn₃As₂ monocrystals. Laboratory prototype filters based on ZnAs₂ achieved a slope (steepness parameter) of S ≈ 1.6%, compared to S ≈ 2.1% for Zn₃As₂-based filters, with both delivering 60–70% in-band transmission in the 1.2–1.5 μm spectral region [1]. A lower slope percentage indicates a steeper, spectrally cleaner transition from transmitting to blocking — a critical metric for channel isolation in wavelength-division multiplexing. For context, both ZnAs₂ and Zn₃As₂ filters exhibit absorption edges that significantly exceed the sharpness attainable with conventional silicon- or germanium-based filters in this spectral range [1].

Infrared light filters Cutoff filters Fiber-optic communication

Direct Band-Gap Positioning: ZnAs₂ at 1.052 eV Occupies a Distinct Near-IR Niche Between ZnP₂ (1.60 eV) and Zn₃As₂ (1.0 eV)

Low-temperature (1.8 K) excitonic absorption measurements on monoclinic ZnAs₂ and ZnP₂ single crystals establish the energy gap of ZnAs₂ as Eg = 1.052 eV, versus Eg = 1.6026 eV for the isostructural phosphide analog ZnP₂ [1]. Both are direct-gap semiconductors sharing the C₂ₕ⁵ space group, yet the ~0.55 eV gap difference places ZnAs₂ squarely in the near-IR spectral region (λ ≈ 1.18 μm) while ZnP₂ operates in the visible-to-near-IR transition (λ ≈ 0.77 μm). Zn₃As₂ — the other zinc arsenide phase — has a reported direct band gap of approximately 1.0 eV [2], making it a closer but not identical spectral neighbor; the ~50 meV gap differential between ZnAs₂ and Zn₃As₂ is sufficient to shift the absorption onset by approximately 60 nm, a meaningful displacement in filter and detector design.

Direct band-gap semiconductor Near-infrared optoelectronics Band-gap engineering

Polarization-Contrast Anisotropy: ZnAs₂ Exhibits a >30 meV Absorption-Edge Shift and 1.5× Reflectivity Ratio Between Orthogonal Polarizations

ZnAs₂ single crystals display pronounced polarization-dependent optical properties arising from their low-symmetry monoclinic structure. Recent angle-resolved photoemission spectroscopy (ARPES) and optical investigations demonstrate that the energy absorption edge shifts by more than 30 meV when incident light polarization is rotated from parallel (E∥c) to orthogonal (E⊥c) with respect to the crystallographic c-axis [1]. Additionally, reflectivity is approximately 1.5 times larger for E∥c polarization compared to E⊥c, both in the transparency region (1.2–20 μm) and at photon energies above the optical gap near 1.1 eV [1]. Comprehensive optical constant determination (ε₁, ε₂, n, k) across the 0.4–12 eV spectral range further confirms that the anisotropy is not limited to the band-edge but pervades the entire interband transition manifold [2].

Optical anisotropy Birefringent crystals Polarization-sensitive photodetectors

Electronic Transport Quality: Bridgman-Grown p-Type ZnAs₂ Achieves 77-K Hall Mobility of 3×10³ cm²/(V·s) with Low Dislocation Density

Structurally perfect p-type ZnAs₂ single crystals grown by the vertical Bridgman technique exhibit a 77-K Hall mobility of 3 × 10³ cm²/(V·s) at a carrier concentration of 10¹⁵ cm⁻³, with a dislocation density of (5–6) × 10² cm⁻² and an absorption coefficient of 0.3–0.5 cm⁻¹ at λ = 2.5 μm [1]. These metrics are achieved through optimized growth conditions: melting-zone temperature control, a pulling rate of 0.5 mm/h, and precise excess-arsenic content management [1]. In the broader context of II–V semiconductors, room-temperature mobilities span an enormous range — from 10 to 15,000 cm²/(V·s) depending on the specific compound and crystal quality [2]. The ZnAs₂ mobility value of ~3,000 cm²/(V·s) at 77 K places it in the upper tier of this class, well above typical values for polycrystalline or less-optimized II–V materials.

Hall mobility Bridgman crystal growth Semiconductor quality metrics

Amorphous-Film Optical Gap Differentiation: a-ZnAs₂ Exhibits a 1.5 eV Gap vs. 1.2 eV for a-Zn₃As₂ — A 0.3 eV Advantage for Visible-Biased Photovoltaics

Thermally evaporated amorphous zinc arsenide films (a-ZnAsₓ) deposited at substrate temperatures below 100°C yield optical band-gap values that depend systematically on stoichiometry. Optical absorption measurements give a Tauc gap of 1.5 eV for a-ZnAs₂ composition and 1.2 eV for a-Zn₃As₂ composition [1]. The 0.3 eV difference is substantial — the 1.5 eV gap of a-ZnAs₂ lies closer to the ideal single-junction photovoltaic maximum (Shockley–Queisser optimum ~1.34 eV) than the 1.2 eV of a-Zn₃As₂. The a-ZnAs₂ films also exhibit strong absorption of the AM1 solar spectrum, photoconductivity under above-gap illumination, and compatibility with standard thin-film deposition techniques — three of the critical technical properties required for thin-film solar cell absorbers [1]. Crystalline ZnAs₂ thin films retain high 300-K transmittance (≥40%) in the 1.4–16 μm range, confirming their utility as sharp-cutoff IR filter coatings [2].

Amorphous semiconductor films Thin-film photovoltaics Optical band gap

ZnAs2 Procurement-Relevant Application Scenarios: Where the Quantitative Differentiation Delivers Measurable Advantage


Sharp-Cutoff IR Light Filters for the 1.2–1.5 μm Telecom and Sensing Bands

ZnAs₂ monocrystal-based IR filters provide a 24% steeper absorption-edge slope (S ≈ 1.6%) compared to equivalent Zn₃As₂ filters (S ≈ 2.1%), as demonstrated on laboratory prototypes developed at the NAS Belarus Materials Research Center [1]. This sharper spectral transition, combined with 60–70% in-band transmission and performance exceeding conventional Si- and Ge-based filters, makes ZnAs₂ the material of choice for wavelength-division multiplexing channel isolation, cut-off filtering in IR spectroscopy, and immersion-lens components where spectral purity in the near-IR directly governs system signal-to-noise performance [1]. The underlying advantage is structural: the monoclinic crystal symmetry of ZnAs₂ produces a steeper joint density of states at the absorption onset than the tetragonal Zn₃As₂.

Polarization-Sensitive Planar Photonic Devices and Birefringent Optical Elements

The intrinsic >30 meV absorption-edge shift and 1.5× reflectivity contrast between orthogonal polarizations documented in ZnAs₂ single crystals [1] enable the design of monolithic polarization-selective photodetectors, interleavers, and deinterleavers for dense wavelength-division multiplexing without external polarizing optics. ZnAs₂-based devices are reported to be better conformed to planar technologies than competing approaches . The comprehensive optical constant dataset (ε₁, ε₂, n, k determined from 0.4 to 12 eV) provides the complete parameter set needed for thin-film optical coating design and waveguide simulation — an engineering advantage not available at comparable depth for less-studied II–V diarsenides.

Thin-Film Photovoltaic Absorber Research with Favorable Band-Gap Positioning

Amorphous ZnAs₂ films deposited by thermal evaporation exhibit an optical gap of 1.5 eV — 0.3 eV wider than a-Zn₃As₂ (1.2 eV) and closer to the Shockley–Queisser optimum for single-junction solar cells [1]. Combined with demonstrated strong AM1 solar spectrum absorption, photoconductivity, and compatibility with standard vacuum deposition infrastructure [1], a-ZnAs₂ is a compelling candidate absorber layer for earth-abundant thin-film photovoltaic research. The stoichiometric control achievable during evaporation — with film composition ranging from Zn₃As₂ to ZnAs₂ — further allows band-gap tuning within a single materials system [1], a flexibility not offered by single-phase compound targets.

High-Pressure Sensor Materials and Fundamental Condensed-Matter Research

p-Type ZnAs₂ undergoes two well-defined pressure-induced phase transitions — at 7–10 GPa (I→II) and 25–30 GPa (II→III) — accompanied by measurable changes in electrical resistance and thermoelectric power [1]. The high-quality single crystals producible by the Bridgman method (77-K mobility of 3 × 10³ cm²/(V·s), dislocation density ~5 × 10² cm⁻²) provide the structural perfection needed for reproducible high-pressure transport measurements. This combination of accessible phase transitions in a pressure range compatible with diamond-anvil-cell experiments and the availability of well-characterized single crystals positions ZnAs₂ as a model system for studying pressure-driven electronic topological transitions in anisotropic II–V semiconductors.

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